molecular formula C24H24N6O2 B6532076 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide CAS No. 1019097-71-2

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethoxybenzamide

Cat. No. B6532076
CAS RN: 1019097-71-2
M. Wt: 428.5 g/mol
InChI Key: ADDZLJKBMLNWGX-UHFFFAOYSA-N
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Description

Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . Derivatives of this compound have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .


Synthesis Analysis

A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .


Molecular Structure Analysis

The synthesized compounds showed a pronounced stimulating effect on plant growth . In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered .


Chemical Reactions Analysis

When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH 2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .


Physical And Chemical Properties Analysis

The synthesized compounds showed a pronounced stimulating effect on plant growth . Yields and some physicochemical characteristics of the prepared compounds are given in Table 1 .

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Future Directions

On the basis of pyrazole and pyridazine scaffolds, various compounds have been synthesized that are used in agriculture as insecticides, fungicides, and herbicides . The search for new chemical plant protection products continues .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-32-21-11-5-18(6-12-21)24(31)26-20-9-7-19(8-10-20)25-22-13-14-23(28-27-22)30-17(3)15-16(2)29-30/h5-15H,4H2,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDZLJKBMLNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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